2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-: is a heterocyclic compound with a molecular formula of C7H5N3O4. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- can be achieved through several methods. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Other methods include the transformation of benzimidazolium salts, synthesis from arylureas, and a Curtius reaction of anthranilic acids or phthalic anhydrides .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene or triphosgene due to their efficiency in cyclocarbonylation reactions. These methods require precisely controlled reaction conditions, including high temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, which is crucial for cell division and proliferation .
Vergleich Mit ähnlichen Verbindungen
2H-Benzimidazol-2-one, 1,3-dihydro-: This compound lacks the hydroxy and nitro groups present in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro-.
2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-: This compound lacks the nitro group.
2H-Benzimidazol-2-one, 1,3-dihydro-6-nitro-: This compound lacks the hydroxy group.
Uniqueness: The presence of both hydroxy and nitro groups in 2H-Benzimidazol-2-one, 1,3-dihydro-4-hydroxy-6-nitro- enhances its biological activity and makes it a versatile compound for various applications. These functional groups contribute to its unique chemical reactivity and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
64236-24-4 |
---|---|
Molekularformel |
C7H5N3O4 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
4-hydroxy-6-nitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-5-2-3(10(13)14)1-4-6(5)9-7(12)8-4/h1-2,11H,(H2,8,9,12) |
InChI-Schlüssel |
VZKJYVHVMQZCOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)N2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.